molecular formula C18H18O3 B13795645 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- CAS No. 2812-09-1

4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl-

Cat. No.: B13795645
CAS No.: 2812-09-1
M. Wt: 282.3 g/mol
InChI Key: HZLLFRKBXPNHCV-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenolic compounds and aldehydes, followed by cyclization in the presence of acid catalysts. The reaction conditions often include refluxing in solvents like ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial agents.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For instance, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: A simpler analog with similar structural features but lacking the dimethoxy and methyl groups.

    2,3-Dihydro-4H-1-benzopyran-4-one: Another related compound with a similar core structure but different substituents.

Uniqueness

4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of dimethoxy and methyl groups can enhance its stability and modify its interaction with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

2812-09-1

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

5-methoxy-7,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C18H18O3/c1-11-9-16(20-3)17-14(19)10-15(21-18(17)12(11)2)13-7-5-4-6-8-13/h4-9,15H,10H2,1-3H3

InChI Key

HZLLFRKBXPNHCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)CC(OC2=C1C)C3=CC=CC=C3)OC

Origin of Product

United States

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